1-(6-chloro-1H-indol-3-yl)-1-propanone
Description
1-(6-Chloro-1H-indol-3-yl)-1-propanone (C₁₁H₁₀ClNO, MW: 207.66) is an indole-derived ketone featuring a propanone group at the 3-position of the indole ring and a chlorine substituent at the 6-position (Fig. 1). This compound is characterized by a purity >97% and serves as a versatile intermediate in medicinal chemistry due to its reactivity and structural adaptability . The chloro-substituted indole scaffold is known to enhance binding affinity in biological systems, while the propanone moiety provides a site for further functionalization, such as condensation or reduction reactions .
Properties
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCLVKDBHXOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indolyl Ketones
(a) 1-(6-Chloro-1H-indol-3-yl)ethanone (C₁₀H₈ClNO, MW: 193.63)
This compound differs by having an ethanone (acetyl) group instead of propanone. The chlorine substituent at the 6-position is retained, preserving halogen-mediated interactions in biological targets .
(b) (Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one
This bromo-substituted analog replaces chlorine with bromine at the 6-position, enhancing electronegativity and polarizability. The α,β-unsaturated ketone system introduces conjugation, which may influence UV absorption and redox properties.
Table 1: Comparison of Halogen-Substituted Indolyl Ketones
Propanone Derivatives with Modified Indole Substituents
(a) RS 67333 (1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone)
The 4-amino-5-chloro-2-methoxyphenyl group and piperidinyl side chain confer serotonin receptor (5-HT₄) agonist activity, highlighting how propanone-based compounds can be tailored for specific pharmacological targets .
(b) 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
This compound introduces a bromomethyl group at the 2-position and a phenylsulfonyl group at the 1-position of the indole ring.
Cathinone and Amino-Substituted Analogs
3-Methylmethcathinone (3-MMC; 2-(Methylamino)-1-(3-methylphenyl)propan-1-one)
3-MMC exemplifies how substitution at the β-carbon (methylamino group) and aryl ring (3-methylphenyl) transforms the propanone scaffold into a psychoactive substance. The amino group facilitates interactions with monoamine transporters, contrasting with the inert chlorine in 1-(6-Cl-indolyl)-propanone .
Dihydrochalcone Derivatives
1-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)-1-propanone
This dihydrochalcone lacks the indole ring but retains the propanone motif. The benzodioxole and dimethoxyphenyl groups enhance antioxidant activity, illustrating the scaffold’s adaptability to non-indole pharmacophores .
Structural and Functional Insights
- Halogen Effects : Chlorine at the 6-position (as in the target compound) balances electronegativity and steric effects, whereas bromine (e.g., ) may improve binding but increase molecular weight.
- Ketone Chain Length: Propanone derivatives offer greater synthetic flexibility than ethanone analogs, enabling diverse functionalization .
- Biological Activity: Amino or aryl substitutions (e.g., 3-MMC, RS 67333) pivot the scaffold toward neurotransmission modulation, while halogenated indoles (e.g., target compound) are more suited for anticancer or antimicrobial applications .
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